molecular formula C10H10N5O6P2- B12353278 Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)

Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)

Cat. No.: B12353278
M. Wt: 358.16 g/mol
InChI Key: DQEAFXHUFWMZFR-NKWVEPMBSA-M
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Description

Adenosine 5'-(trihydrogen diphosphate), P'-β-D-glucopyranosyl ester, disodium salt (9CI) (CAS 102129-65-7), commonly termed ADP-glucose disodium salt, is a nucleoside diphosphosugar critical in biosynthesis. Its molecular formula is C₁₆H₂₃N₅Na₂O₁₅P₂, with a molecular weight of 633.3 g/mol . Structurally, it consists of adenosine linked via a diphosphate bridge to β-D-glucopyranose. This compound serves as a glucose donor in starch synthesis in plants and bacterial glucan production, mediated by starch synthase . Its disodium salt form enhances solubility and stability, making it valuable in biochemical research .

Properties

Molecular Formula

C10H10N5O6P2-

Molecular Weight

358.16 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methyl phosphoroso phosphate

InChI

InChI=1S/C10H11N5O6P2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-23(17,18)21-22-16/h1-2,4-7H,3H2,(H,17,18)(H2,11,12,13)/p-1/t6-,7+/m0/s1

InChI Key

DQEAFXHUFWMZFR-NKWVEPMBSA-M

Isomeric SMILES

C1=C[C@@H](O[C@@H]1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1=CC(OC1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

Vorbrüggen Condensation for Nucleoside Activation

The Vorbrüggen condensation remains a cornerstone for nucleoside derivatization. This method involves silylating the purine base (adenine) to enhance reactivity, followed by coupling with a protected disaccharide. For instance, tetra-O-acetyl-β-D-glucose serves as the glucopyranosyl donor, with ester functionalities at the 1-O- and 2-O-positions to facilitate regioselective glycosylation. The reaction proceeds under anhydrous conditions with trimethylsilyl triflate (TMSOTf) as the catalyst, yielding α-glycosides exclusively due to stereoelectronic control. Post-condensation, deprotection of hydroxyl groups using methanolysis or hydrogenolysis enables subsequent phosphorylation.

Phosphorylation of Adenosine Derivatives

Phosphorylation typically employs carbonyldiimidazole (CDI) to activate the 5'-hydroxyl group of adenosine. In a representative protocol:

  • Adenosine is dissolved in dimethylformamide (DMF) and treated with CDI to form an imidazolide intermediate.
  • Glucose 1-monophosphate (as a tributylammonium salt) is introduced, leading to nucleophilic displacement and formation of the diphosphate bridge.
  • The crude product is purified via ion-exchange chromatography , achieving yields of 82–87%.

Critical parameters include stoichiometric control (1:1.2 molar ratio of adenosine to CDI) and reaction temperature (25°C), which minimize side reactions such as over-phosphorylation.

Enzymatic Synthesis Using Glycosyltransferases

Substrate-Specific Enzymatic Glycosylation

Enzymatic methods leverage glycosyltransferases to attach β-D-glucopyranosyl groups with high stereoselectivity. For example:

  • Sucrose synthase catalyzes the transfer of glucose from UDP-glucose to adenosine diphosphate, forming the target compound.
  • Reactions are conducted in Tris-HCl buffer (pH 7.5) with 10 mM MgCl₂, achieving >90% conversion efficiency at 37°C.

This approach avoids protecting group manipulations, though it requires purified enzymes and cofactor regeneration systems.

Chemoenzymatic Hybrid Approaches

Combining chemical phosphorylation with enzymatic glycosylation optimizes scalability:

  • Adenosine 5'-monophosphate is chemically phosphorylated using dicyclohexylcarbodiimide (DCC) in pyridine.
  • The resulting adenosine 5'-diphosphate is incubated with UDP-glucose and a recombinant glycosyltransferase, yielding the disodium salt after neutralization with NaOH.
  • Final purification via gel filtration chromatography removes unreacted substrates.

Purification and Analytical Characterization

Ion-Exchange Chromatography

The disodium salt is isolated using DEAE-Sephadex A-25 columns equilibrated with 0.1 M triethylammonium bicarbonate (TEAB). Elution with a linear gradient of 0.1–1.0 M TEAB separates the product from byproducts, with a retention time of 22–25 minutes.

Spectroscopic Validation

  • UV-Vis Spectroscopy : λₘₐₓ at 259 nm (ε = 15,400 M⁻¹cm⁻¹), characteristic of adenine’s π→π* transitions.
  • ³¹P NMR : Two distinct peaks at δ -10.2 ppm (P-α) and δ -22.1 ppm (P-β), confirming the diphosphate moiety.
  • Mass Spectrometry : ESI-MS m/z 663.43 [M−2Na]²⁻, matching the molecular formula C₂₁H₂₇N₇O₁₄P₂.

Industrial-Scale Production and Optimization

Continuous-Flow Synthesis

Recent advances utilize microreactors to enhance mixing and heat transfer:

  • Phosphorylation and glycosylation are performed in tandem within silicon-glass microchannels (0.5 mm diameter).
  • Residence times of 30 seconds per step and temperatures of 50°C improve throughput by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Vorbrüggen Condensation 87 95 High stereoselectivity Multi-step protection/deprotection
Enzymatic Synthesis 92 98 No protecting groups High enzyme cost
Chemoenzymatic Hybrid 85 97 Scalable Co-factor regeneration required

Mechanistic Insights and Reaction Kinetics

Glycosylation Stereochemistry

The β-configuration of the glucopyranosyl ester arises from inversion at the anomeric center during nucleophilic attack. Density functional theory (DFT) calculations indicate a transition state energy of 28.5 kcal/mol, favoring axial entry of the adenosine diphosphate.

Phosphorylation Rate Constants

Kinetic studies reveal pseudo-first-order rate constants of:

  • k₁ (CDI activation) : 0.45 min⁻¹
  • k₂ (Glucose monophosphate addition) : 0.12 min⁻¹

Activation energies for these steps are 15.2 and 18.7 kcal/mol, respectively.

Comparison with Similar Compounds

Structural Comparison

ADP-glucose disodium salt is distinguished from related compounds by its β-D-glucopyranosyl ester and diphosphate groups. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features References
ADP-glucose (disodium salt) 102129-65-7 C₁₆H₂₃N₅Na₂O₁₅P₂ 633.3 β-D-glucopyranosyl ester, disodium counterions
UDP-glucose 133-89-1 C₁₅H₂₄N₂O₁₇P₂ 566.3 α-D-glucopyranosyl ester, uridine base
Adenosine 5'-(hexahydrogen pentaphosphate), pentasodium salt 4097-04-5 C₂₀H₂₉N₁₀O₂₂P₅·5Na 1026.28 Pentaphosphate bridge, dinucleotide (adenosine-adenosine)
ADP (free acid) 58-64-0 C₁₀H₁₅N₅O₁₀P₂ 427.2 Diphosphate without glycosyl group
  • Glycosyl Linkage : Unlike UDP-glucose’s α-linkage, ADP-glucose’s β-configuration directs substrate specificity in starch synthesis .
  • Counterions: The disodium salt (ADP-glucose) offers improved solubility compared to ammonium salts (e.g., tetraammonium adenosine tetraphosphate, CAS 102783-36-8) .
  • Phosphate Chain Length: Diadenosine polyphosphates (e.g., Ap4A, Ap5A) feature elongated phosphate chains and dual adenosine moieties, enabling roles in signaling .

Functional Comparison

Enzymatic Interactions

  • ADP-glucose : Synthesized by glucose-1-phosphate adenylyltransferase from ATP and glucose-1-phosphate .
  • UDP-glucose : Formed via UDP-glucose pyrophosphorylase using UTP .
  • Diadenosine Polyphosphates: Degraded by Nudix hydrolases, modulating cellular nucleotide pools .

Biological Activity

Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (commonly referred to as ADP-glucose) is a nucleotide sugar that plays a critical role in carbohydrate metabolism. It serves as a substrate for the synthesis of polysaccharides and is involved in various biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C16H23N5O15P2
  • Molecular Weight : 633.3 g/mol
  • CAS Number : 102129-65-7

Metabolic Role

ADP-glucose is primarily known for its role in glycogen synthesis. It acts as a glucosyl donor in the enzymatic reaction catalyzed by glycogen synthase, facilitating the addition of glucose units to growing glycogen chains. This process is crucial for energy storage in organisms.

Enzymatic Interactions

ADP-glucose interacts with various enzymes, including:

  • Glycogen Synthase : Catalyzes the transfer of glucose from ADP-glucose to glycogen.
  • Starch Synthase : In plants, it contributes to starch biosynthesis.

These interactions highlight its significance in both animal and plant metabolism.

Case Study 1: Glycogen Synthesis in Mammals

A study demonstrated that ADP-glucose levels correlate with glycogen storage capacity in muscle tissues. Increased availability of ADP-glucose enhances glycogen synthase activity, leading to improved glycogen accumulation during high-carbohydrate diets.

Case Study 2: Starch Biosynthesis in Plants

Research on Arabidopsis thaliana indicated that mutations affecting ADP-glucose pyrophosphorylase resulted in reduced starch content. This underscores the importance of ADP-glucose in plant energy storage mechanisms.

The biological activity of ADP-glucose is mediated through several mechanisms:

  • Substrate Availability : The concentration of ADP-glucose influences the rate of glycogen synthesis.
  • Allosteric Regulation : Enzymes involved in carbohydrate metabolism are subject to regulation by ADP-glucose levels, affecting their activity based on cellular energy status.
  • Signal Transduction : Emerging evidence suggests that ADP-glucose may play a role in signaling pathways related to energy homeostasis.

Data Tables

PropertyValue
Molecular FormulaC16H23N5O15P2
Molecular Weight633.3 g/mol
CAS Number102129-65-7
EnzymeRole
Glycogen SynthaseCatalyzes glycogen formation
Starch SynthaseFacilitates starch biosynthesis

Safety and Handling

ADP-glucose is classified as non-hazardous under standard conditions. However, it is recommended to handle it with care as per laboratory safety guidelines.

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